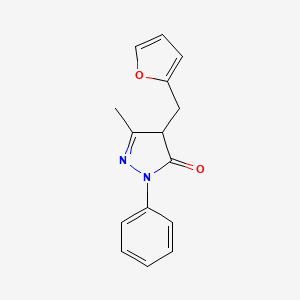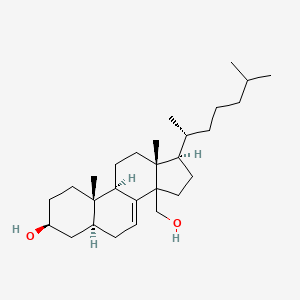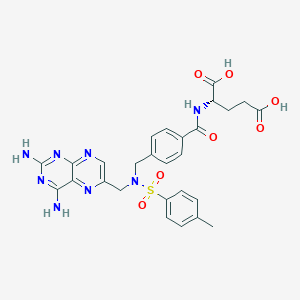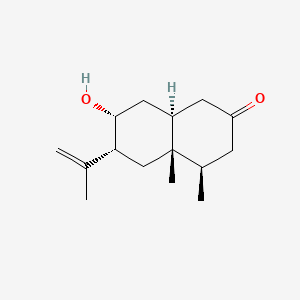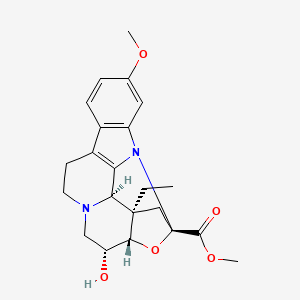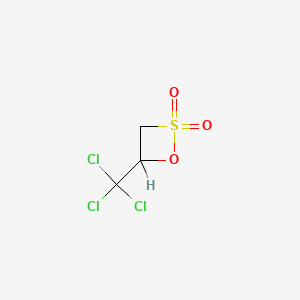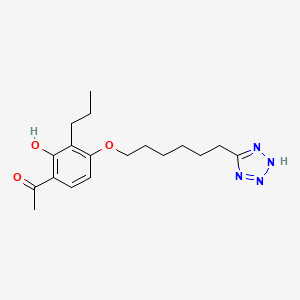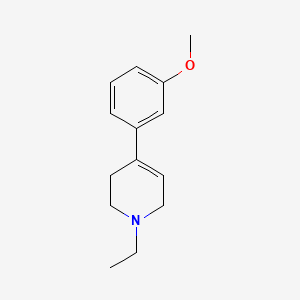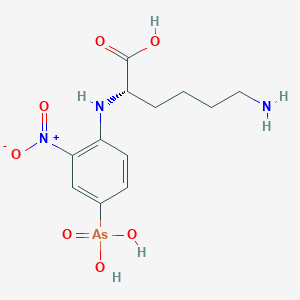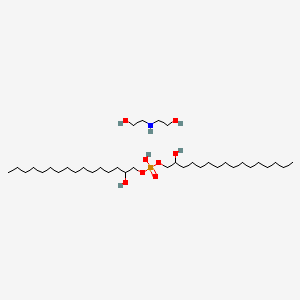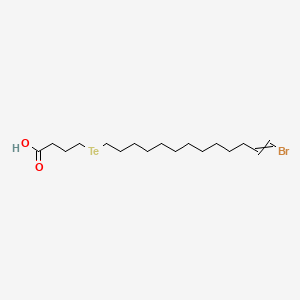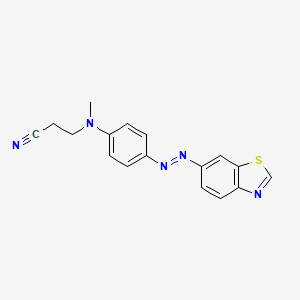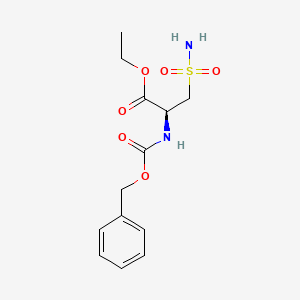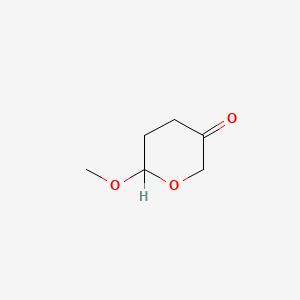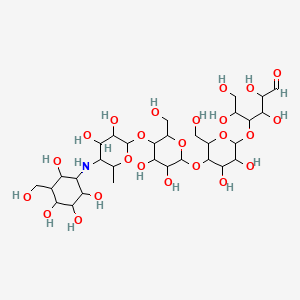
Oligostatin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oligostatin C is a natural product found in Streptomyces myxogenes with data available.
Wissenschaftliche Forschungsanwendungen
Amylase Inhibitory Activity
Oligostatin C, along with its analogs Oligostatins D and E, has been identified as a pseudo-penta, -hexa, and -heptasaccharides with a nitrogen-containing glycosidic bond. These compounds represent a new series of antibiotics that notably exhibit strong amylase inhibitory activity, making them significant in the study of enzymes and potential therapeutic applications (Omoto et al., 1981). Another study corroborates this finding, where Oligostatins were identified in the culture filtrate of Streptomyces myxogenes and were shown to have not only antibacterial activity but also significant amylase inhibitory activity (Itoh et al., 1981).
Influence on Protein Aggregation and Amyloid Disorders
Oligostatin C and its related compounds have implications in the study of protein aggregation and amyloid disorders. Research has shown that oligomers, including those formed by proteins like cystatin C, are important in the study and potential treatment of amyloid disorders. This is due to their role in the pathophysiological process of amyloidosis, where a functional protein transforms into potentially toxic oligomers and then into amyloid fibrils (Östner et al., 2013). In a related study, human cystatin C (HCC), an inhibitor of cysteine proteases, was found to be involved in amyloidogenic processes, with its aggregation resulting in a mixture of oligomeric and fibrillar species. These findings are critical for understanding the mechanisms of diseases like Alzheimer's (Pietralik et al., 2016).
Synthesis and Biological Activities
The synthesis of methyl oligobiosaminide, which is the core structure of Oligostatin C, and its analogues, has been studied to understand their biological activities. These compounds have shown notable inhibitory activity against specific enzymes like alpha-D-glucosidase and alpha-D-mannosidase, highlighting their potential in enzyme inhibition studies (Shibata et al., 1990).
Eigenschaften
CAS-Nummer |
78025-06-6 |
|---|---|
Produktname |
Oligostatin C |
Molekularformel |
C31H55NO24 |
Molekulargewicht |
825.8 g/mol |
IUPAC-Name |
4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C31H55NO24/c1-7-13(32-14-15(40)8(2-33)16(41)20(45)19(14)44)18(43)23(48)29(51-7)55-27-11(5-36)53-31(25(50)22(27)47)56-28-12(6-37)52-30(24(49)21(28)46)54-26(10(39)4-35)17(42)9(38)3-34/h3,7-33,35-50H,2,4-6H2,1H3 |
InChI-Schlüssel |
FMMZPCNEGIECQB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |
Synonyme |
Antibiotic SF 1130X3 oligostatin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



